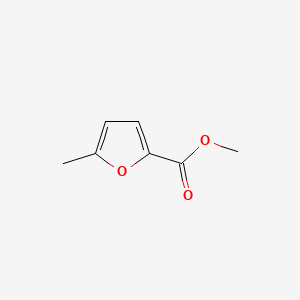
















|
REACTION_CXSMILES
|
[O:1]1[CH:5]=C[CH:3]=[CH:2]1.[CH2:6]1[CH2:16][CH2:15]N2[C:9](=NCCC2)[CH2:8][CH2:7]1.[O:17]1CCCC1.[OH2:22]>>[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH3:5])=[O:17])=[CH:7][CH:6]=1.[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH2:2][CH3:3])=[O:17])=[CH:7][CH:6]=1
|


|
Name
|
alcohols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
amines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
thiols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=C1
|
|
Name
|
formula II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=C1
|
|
Name
|
formula II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
N-heterocyclic carbene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
containing molecules of formula I, which
|
|
Type
|
CUSTOM
|
|
Details
|
of from about −78 degree C
|
|
Type
|
CUSTOM
|
|
Details
|
to 150 degree
|
|
Type
|
CUSTOM
|
|
Details
|
After completion, the second step involves separating the product molecules of formula I
|
|
Type
|
EXTRACTION
|
|
Details
|
by extraction with a hydrophobic solvent
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(O1)C(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(O1)C(=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
















|
REACTION_CXSMILES
|
[O:1]1[CH:5]=C[CH:3]=[CH:2]1.[CH2:6]1[CH2:16][CH2:15]N2[C:9](=NCCC2)[CH2:8][CH2:7]1.[O:17]1CCCC1.[OH2:22]>>[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH3:5])=[O:17])=[CH:7][CH:6]=1.[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH2:2][CH3:3])=[O:17])=[CH:7][CH:6]=1
|


|
Name
|
alcohols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
amines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
thiols
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=C1
|
|
Name
|
formula II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CC=C1
|
|
Name
|
formula II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
N-heterocyclic carbene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
containing molecules of formula I, which
|
|
Type
|
CUSTOM
|
|
Details
|
of from about −78 degree C
|
|
Type
|
CUSTOM
|
|
Details
|
to 150 degree
|
|
Type
|
CUSTOM
|
|
Details
|
After completion, the second step involves separating the product molecules of formula I
|
|
Type
|
EXTRACTION
|
|
Details
|
by extraction with a hydrophobic solvent
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(O1)C(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(O1)C(=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |